Boc-Dipropylglycine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

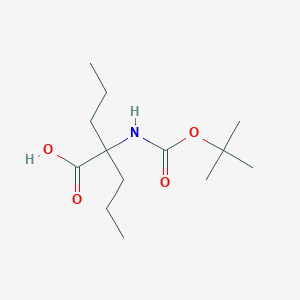

2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-propylpentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO4/c1-6-8-13(9-7-2,10(15)16)14-11(17)18-12(3,4)5/h6-9H2,1-5H3,(H,14,17)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMRIQSNBJUTETD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)(C(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of α,α Dialkylglycine Residues in Peptide and Organic Chemistry

α,α-Dialkylglycine residues are non-proteinogenic amino acids characterized by the presence of two alkyl substituents on the α-carbon atom. This unique structural feature imparts significant conformational constraints on the peptide backbone. acs.org The prototype of this class, α-aminoisobutyric acid (Aib), is well-known for its tendency to stabilize helical conformations in peptides. acs.org Higher, achiral homologues such as diethylglycine (Deg) and di-n-propylglycine (Dpg) are also utilized to introduce specific structural biases. acs.org

The incorporation of α,α-dialkylglycines into peptide sequences is a strategic approach for several reasons:

Conformational Control : The steric bulk of the two α-alkyl groups restricts the available conformational space (φ, ψ angles) of the amino acid residue, often inducing the formation of stable secondary structures like helices and β-turns. acs.org X-ray diffraction studies have confirmed that di-n-propylglycine (Dpg) residues tend to favor local helical conformations in crystal structures. acs.org

Enhanced Stability : Peptides containing these residues often exhibit increased resistance to enzymatic degradation by proteases. This is a critical advantage in the development of peptide-based therapeutics, which can otherwise suffer from rapid clearance in vivo. rsc.orgresearchgate.net

Modulation of Biological Activity : By modifying natural peptides with α,α-dialkylglycines, researchers can enhance their biological properties or prevent their recognition by enzymes. rsc.org

Despite their utility, the synthesis of peptides containing these "sterically hindered" amino acids can be challenging, often resulting in slow reactions and low yields. rsc.orguminho.pt This has spurred the development of specialized synthetic strategies, such as the Ugi–Passerini reaction, to improve the efficiency of their incorporation. rsc.orgrsc.orgscispace.com

The Tert Butyloxycarbonyl Boc Protecting Group: Principles and Strategic Utility in Organic Synthesis

The tert-Butyloxycarbonyl (Boc) group is one of the most widely used amine-protecting groups in organic synthesis, particularly in the context of peptide chemistry. numberanalytics.combzchemicals.com Its primary function is to temporarily mask the nucleophilic amino group of an amino acid, preventing it from participating in unwanted side reactions during peptide bond formation. ontosight.aipeptide.com

The strategic utility of the Boc group is founded on several key principles:

Ease of Introduction : The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) in the presence of a base. numberanalytics.combzchemicals.com This reaction is generally high-yielding and can be performed under relatively mild conditions. bzchemicals.com

Stability : The resulting carbamate (B1207046) is stable to a wide range of reaction conditions, including those used for peptide coupling and the removal of other types of protecting groups.

Acid-Labile Removal : The Boc group is readily cleaved under acidic conditions. wikipedia.org Strong acids like trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758), or hydrogen chloride (HCl) in methanol (B129727) are commonly used for its removal, regenerating the free amine. bzchemicals.comwikipedia.org This acid-lability is a cornerstone of the "Boc chemistry" strategy in solid-phase peptide synthesis. thermofisher.com

Orthogonal Protection Schemes : A key advantage of the Boc group is its use in orthogonal protection strategies. numberanalytics.com In complex syntheses, multiple protecting groups are often required. An orthogonal system allows for the selective removal of one type of protecting group in the presence of others. For instance, the acid-labile Boc group can be used alongside the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, enabling precise, stepwise control over the synthetic sequence. peptide.comnumberanalytics.com

This combination of straightforward application, stability, and selective removal has made the Boc group an indispensable tool for the synthesis of peptides, natural products, and pharmaceuticals. numberanalytics.comontosight.ai

N α Tert Butyloxycarbonyl Dipropylglycine As a Core Chiral Building Block in Advanced Chemical Syntheses

N-α-tert-Butyloxycarbonyl-Dipropylglycine (Boc-Dipropylglycine) is a chemical entity that combines the structural features of an α,α-dialkylglycine with the synthetic utility of the Boc protecting group. chemimpex.com It is a versatile derivative of dipropylglycine (B1220447) used as a fundamental building block in peptide synthesis and pharmaceutical research. chemimpex.com The synthesis of this compound can be achieved via the reaction of dipropylglycine with di-tert-butyl dicarbonate (B1257347). chemicalbook.com

The primary application of this compound lies in its role as a protected amino acid for solid-phase or solution-phase peptide synthesis. chemimpex.com Its incorporation allows for the introduction of a conformationally rigid dipropylglycine residue at specific positions within a peptide chain. This is particularly valuable in drug discovery, where it is used in the design of novel bioactive peptides. chemimpex.com The presence of the dipropylglycine unit can enhance the stability and solubility of the final peptide. chemimpex.com Researchers have utilized this building block in the development of therapeutics aimed at treating neurological and metabolic diseases. chemimpex.com

Below are the key chemical and physical properties of this compound.

| Property | Value |

| Chemical Name | 2-[(tert-Butoxycarbonyl)amino]-2-propylpentanoic acid |

| Synonyms | Boc-Dpg-OH, Boc-4-aminoheptane-4-carboxylic acid chemimpex.comguidechem.com |

| CAS Number | 87113-32-4 chemimpex.comguidechem.comcusabio.comarctomsci.com |

| Molecular Formula | C₁₃H₂₅NO₄ chemimpex.comguidechem.com |

| Molecular Weight | 259.34 g/mol chemimpex.comguidechem.com |

| Appearance | Colorless viscous oil to white powder chemimpex.com |

| Purity | ≥ 98% (HPLC) chemimpex.comjk-sci.com |

| Predicted Boiling Point | 384.1 ± 25.0 °C at 760 mmHg guidechem.com |

| Predicted Density | 1.036 g/cm³ guidechem.com |

| Predicted Flash Point | 186.1 ± 23.2 °C guidechem.com |

An in-depth examination of the synthetic strategies for N-α-tert-Butyloxycarbonyl-Dipropylglycine (Boc-Dpg-OH) and its subsequent integration into sophisticated peptide structures reveals a critical interplay between protecting group chemistry and peptide coupling methodologies. The sterically demanding nature of the α,α-disubstituted dipropylglycine residue presents unique challenges and necessitates carefully optimized conditions for both its initial preparation and its incorporation into peptide chains. This article focuses exclusively on the chemical methodologies for the synthesis of Boc-Dpg-OH and its application in both solution-phase and solid-phase peptide synthesis.

Advanced Applications of N α Tert Butyloxycarbonyl Dipropylglycine in Chemical and Life Sciences

Strategic Utility in Peptide and Peptidomimetic Design

The incorporation of sterically demanding, non-canonical amino acids like Dipropylglycine (B1220447) (Dpg) is a key strategy in modern peptide science. nih.gov The Boc-protected form is essential for its integration into peptide sequences using solid-phase peptide synthesis (SPPS) or solution-phase methods. chemimpex.comnih.govmdpi.com

Bioactive peptides are short protein fragments that exert specific biological functions. nih.govsymeres.com The use of Boc-Dpg in the synthesis of these peptides offers several advantages. The bulky dipropyl side chains can enhance the resulting peptide's stability and solubility. chemimpex.com Furthermore, introducing Dpg can protect the peptide backbone from enzymatic degradation by proteases, a common challenge that limits the therapeutic potential of natural peptides. researchgate.net

Research has shown that the presence of a Dpg residue significantly influences the secondary structure of the peptide. researchgate.netnrel.gov Depending on the surrounding amino acid sequence and the environment, Dpg can induce either a fully extended conformation or a folded, helical structure. researchgate.netjst.go.jp This conformational control is crucial for engineering peptides that can adopt the precise three-dimensional shape required to bind to a biological target, such as a receptor or enzyme, with high affinity and specificity. nih.gov For example, studies on peptides containing Dpg have explored their use as cell-penetrating peptides (CPPs) for the intracellular delivery of cargo like small interfering RNAs (siRNAs). researchgate.netcapes.gov.br An amphipathic helical structure, which can be encouraged by Dpg incorporation, was found to be key for effective delivery. researchgate.net

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and oral bioavailability. nih.govresearchgate.net A primary strategy in designing peptidomimetics is to reduce the molecule's conformational flexibility to "lock" it into its bioactive shape. researchgate.net

Boc-Dipropylglycine is an exemplary tool for this purpose. The steric bulk of the two propyl groups severely restricts the rotational freedom around the peptide backbone's phi (φ) and psi (ψ) dihedral angles. nih.gov This constraint can force the peptide chain to adopt specific secondary structures, such as β-turns or helices. nrel.govmdpi.com Crystal structure analyses of various Dpg-containing peptides have confirmed its powerful structure-directing effects. For instance, in some sequences, Dpg residues are found at the corner positions of β-turns, while in others, they promote the formation of stable α-helical structures. nrel.gov This ability to pre-organize a peptide into a desired conformation is a cornerstone of rational drug design, allowing for the creation of potent and selective peptidomimetics. researchgate.net

Table 1: Conformational Influence of Dipropylglycine (Dpg) in Peptide Structures This table summarizes findings from X-ray crystallography studies on synthetic peptides containing Dpg, illustrating its structure-directing properties.

| Peptide Sequence | Dpg Position | Observed Conformation at Dpg Residue | Reference |

| Boc-Gly-Dpg-Gly-Leu-OMe | 2 | Corner residue of a type I' β-turn | nrel.gov |

| Boc-Ala-Dpg-Ala-OMe | 2 | Corner residue of a distorted type II β-turn | mdpi.com |

| Boc-Val-Dpg-Val-OMe | 2 | Fully extended (C5) conformation | researchgate.net |

| Boc-Val-Ala-Leu-Dpg-Val-Ala-Leu-Val-Ala-Leu-Dpg-Val-Ala-Leu-OMe | 4 and 11 | Helical conformation (α-helix) | nrel.gov |

| Boc-Gly-Dpg-Gly-OH | 2 | Fully extended conformation | jst.go.jp |

Engineering of Bioactive Peptides

Impact on Drug Discovery and Medicinal Chemistry

The unique properties of Boc-Dpg make it a valuable compound in the development of new pharmaceuticals, particularly for complex diseases. chemimpex.com The ability to create stable and structurally defined peptides is critical for targeting challenging biological pathways. researchgate.net

Neurotransmitter systems are fundamental to brain function, and their dysregulation is implicated in many neurological and psychiatric disorders. nih.goviiserpune.ac.in Neuropeptides are a class of signaling molecules that act as neuromodulators, often being co-released with classical neurotransmitters to fine-tune synaptic activity. iiserpune.ac.innih.gov Designing synthetic molecules that can mimic or block the actions of these neuropeptides is a promising therapeutic strategy. nih.govfrontiersin.org

The use of Boc-Dpg is relevant in the creation of peptidomimetics that target neurotransmitter receptors. chemimpex.com By incorporating conformationally rigid amino acids like Dpg, researchers can design peptides with increased stability and the precise geometry needed to interact with specific receptor subtypes. researchgate.netwipo.int This approach could lead to the development of novel drugs for treating conditions where neurotransmission is aberrant, by providing highly selective modulators of G-protein coupled receptors (GPCRs) or other neuronal targets that are often acted upon by endogenous peptides. nih.govfrontiersin.org

The application of Boc-Dpg extends to the design of therapeutics for specific disease categories, including neurological and metabolic disorders. chemimpex.com

Neurological Disorders: Many neurological diseases, such as Alzheimer's and Parkinson's disease, involve complex pathological processes that are difficult to address with traditional small-molecule drugs. nih.govhopkinsmedicine.org Peptide-based therapies offer the potential for high target specificity. hopkinsmedicine.org The challenge, however, often lies in the peptide's instability and inability to cross the blood-brain barrier (BBB). symeres.com The incorporation of α,α-disubstituted amino acids like Dpg can increase a peptide's lipophilicity and proteolytic resistance, which may improve its pharmacokinetic profile and ability to reach targets within the central nervous system. chemimpex.comsymeres.com

Metabolic Disorders: Conditions like obesity and type 2 diabetes are characterized by disruptions in metabolic regulation, often involving peptide hormones such as insulin, amylin, and GLP-1. nih.govyoodirecthealth.commdpi.comdemneuropsy.org Consequently, peptide-based drugs are at the forefront of treating these disorders. mdpi.com The stability and conformational control afforded by including residues like Dpg are highly advantageous for developing long-acting analogs of these metabolic hormones. chemimpex.comresearchgate.net Enhanced stability means the drug can resist degradation in the bloodstream, leading to less frequent administration and more consistent therapeutic effects.

Table 2: Examples of Peptide-Based Therapeutic Strategies for Neurological and Metabolic Disorders This table provides examples of peptide-based approaches being investigated for these disease areas, highlighting the general strategies where stabilized amino acids like Dpg would be beneficial.

| Therapeutic Area | Target/Strategy | Example Peptide/Analog | Potential Role for Dpg Incorporation | Reference |

| Neurological | Alzheimer's Disease (Inhibition of BACE1 enzyme) | Peptide inhibitors of beta-amyloid cleavage enzyme (BACE1) | Enhance stability and BBB permeability of the inhibitory peptide. | nih.gov |

| Disorders | Alzheimer's Disease (Targeting Gastrin-releasing peptide receptor) | Gastrin-releasing peptide (GRP) agonists | Create conformationally locked agonists with improved selectivity and in vivo half-life. | ist.ac.at |

| Parkinson's Disease | NAPVSIPQ (NAP) | Stabilize the peptide structure to improve its neuroprotective effects. | hopkinsmedicine.org | |

| Metabolic | Obesity / Type 2 Diabetes (Amylin analog) | Cagrilintide | Improve the stability and duration of action of amylin mimetics to enhance satiety signals. | mdpi.com |

| Disorders | Type 2 Diabetes / Obesity (Targeting AMPK) | AMPK-targeting peptides (e.g., Pa496h) | Increase resistance to enzymatic degradation, prolonging the peptide's effect on mitochondrial health. | nih.gov |

| Obesity / Type 2 Diabetes (Targeting Ghrelin receptor) | Liver-Expressed Antimicrobial Peptide-2 (LEAP-2) as an antagonist | Design stable LEAP-2 mimetics to regulate appetite and energy metabolism. | demneuropsy.org |

Modulation of Neurotransmitter Systems

Integration in Materials Science

The utility of this compound is not confined to the life sciences; it also shows potential in the field of materials science. chemimpex.com This emerging application leverages the unique physicochemical properties of the dipropylglycine residue to create novel polymers and functional materials. chemimpex.comjst.go.jpgoogleapis.com

When incorporated into polymeric systems, Dpg residues can influence the material's bulk properties. chemimpex.com For instance, the hydrophobicity and conformational rigidity of Dpg can be used to control the self-assembly of polymer chains, leading to the formation of well-defined nanostructures. This is relevant for creating advanced materials with specific chemical properties, such as specialized coatings or adhesives. chemimpex.com Research has explored the synthesis of polymers containing dipropylglycine, indicating its feasibility as a monomeric unit in materials chemistry. The ability to precisely control polymer architecture at the molecular level by incorporating unique building blocks like Boc-Dpg opens avenues for designing next-generation materials for a wide range of applications, from nanotechnology to biomedical devices. chemimpex.comgoogleapis.com

Advanced Analytical Applications

Method Development for Quantitative and Qualitative Amino Acid Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) in Complex Mixture Analysis

The analysis of N-α-tert-Butyloxycarbonyl-Dipropylglycine (Boc-Dpg) in complex mixtures, such as synthetic reaction arrays or biological matrices, is effectively achieved using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). This technique offers a powerful combination of the separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry, making it ideal for identifying and quantifying specific compounds in intricate samples. mit.edu The method is particularly valuable during the process of peptide synthesis, where it can be used to monitor the incorporation of the bulky dipropylglycine residue and to identify any side products or impurities, such as those resulting from incomplete deprotection of the Boc group. lcms.cz

In a typical LC-MS/MS workflow, the sample mixture is first separated on a reversed-phase column, commonly a C18 column. lcms.czplos.org The separation relies on the hydrophobicity of the analyte, and this compound, with its bulky alkyl side chains and the tert-butyl group, exhibits significant retention. A gradient elution is commonly employed, starting with a high aqueous component and increasing the proportion of an organic solvent like acetonitrile (B52724) or methanol (B129727), often modified with an additive like formic acid to improve peak shape and ionization efficiency. plos.orgplos.org

Following chromatographic separation, the analyte enters the mass spectrometer. Electrospray ionization (ESI) is a frequently used ionization technique for N-Boc protected amino acids as it is a soft method that minimizes fragmentation of the parent molecule. In the first stage of mass analysis (MS1), the protonated molecule [M+H]⁺ of this compound is selectively isolated. This isolated ion is then subjected to collision-induced dissociation (CID) in a collision cell, leading to the formation of characteristic fragment ions. The second stage of mass analysis (MS2) scans these fragments. A common fragmentation pathway for Boc-protected amino acids involves the neutral loss of tert-butanol (B103910) (74 Da) or isobutylene (B52900) (56 Da) and carbon dioxide (44 Da) from the Boc group. By monitoring specific transitions from the precursor ion to one or more product ions (Selected Reaction Monitoring, SRM), the method provides excellent specificity and reduces chemical noise, allowing for accurate quantification even at low concentrations within a complex matrix. lcms.czcreative-proteomics.com The mobile phases used are generally compatible with mass spectrometry, employing volatile buffers like ammonium (B1175870) acetate (B1210297) or ammonium trifluoroacetate (B77799) when needed. sigmaaldrich.com

Table 1: Illustrative LC-MS/MS Parameters for this compound Analysis

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Chromatography | ||

| Column | Reversed-Phase C18 (e.g., 150 mm x 2.1 mm, 3.5 µm) | Separation based on hydrophobicity. |

| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component for polar elution. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic component for non-polar elution. |

| Gradient | 5% to 95% B over 15-30 minutes | Elution of compounds with varying polarities. |

| Flow Rate | 0.2-0.5 mL/min | Standard analytical flow for LC-MS interface. |

| Mass Spectrometry | ||

| Ionization Mode | Electrospray Ionization (ESI), Positive | Efficiently ionizes the analyte to [M+H]⁺. |

| MS1 Scan | Isolate Precursor Ion (e.g., m/z of [Boc-Dpg+H]⁺) | Selection of the target molecule. |

| Fragmentation | Collision-Induced Dissociation (CID) | Generates characteristic product ions. |

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the routine separation and quantification of this compound. It is extensively used for in-process control during synthesis, purity assessment of the final product, and stability studies. The quantification of this compound is typically performed using a UV detector, as the carbamate (B1207046) group of the Boc-protecting group provides sufficient chromophoric activity for detection at low wavelengths, generally between 200 and 220 nm.

Reversed-phase HPLC is the most common mode used for this purpose. tcichemicals.com The stationary phase is typically a silica-based support chemically bonded with C18 or C8 alkyl chains, which provides a non-polar surface. The retention of this compound is governed by its hydrophobic character, which is significant due to the two propyl groups and the tert-butyl moiety.

The mobile phase usually consists of a mixture of water and a polar organic solvent, such as acetonitrile or methanol. An acidic modifier, like trifluoroacetic acid (TFA) or formic acid, is often added in small concentrations (e.g., 0.1%) to the mobile phase. This serves to suppress the ionization of the terminal carboxylic acid group, resulting in sharper, more symmetrical peaks and ensuring reproducible retention times. Isocratic elution (a constant mobile phase composition) can be used for simple purity checks, while gradient elution (where the organic solvent concentration is increased over time) is preferred for separating this compound from impurities with different polarities. lcms.cz Quantification is achieved by integrating the area of the chromatographic peak and comparing it to a calibration curve constructed from standards of known concentration.

Table 2: General HPLC Conditions for this compound Purity Analysis

| Parameter | Typical Condition | Rationale |

|---|---|---|

| Stationary Phase | C18 or C8 silica (B1680970) column (e.g., 250 mm x 4.6 mm, 5 µm) | Provides hydrophobic interaction for retention. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture | Allows for tuning of retention and separation. |

| Modifier | 0.1% Trifluoroacetic Acid (TFA) or Formic Acid | Suppresses carboxylate ionization, improves peak shape. |

| Elution Mode | Isocratic or Gradient | Isocratic for simple checks; Gradient for complex samples. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Detection | UV at ~210 nm | Detection of the carbamate chromophore. |

| Temperature | Ambient or controlled (e.g., 25 °C) | Ensures reproducible retention times. |

Chiral Resolution and Enantiomeric Purity Determination

The determination of enantiomeric purity is critical, as this compound is a chiral molecule, and often only one enantiomer is desired for biological applications. HPLC using chiral stationary phases (CSPs) is the predominant method for resolving the enantiomers (D- and L-isomers) and quantifying the enantiomeric excess (% ee). sigmaaldrich.com

The separation relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. chiralpedia.com Several types of CSPs have proven effective for the resolution of N-Boc protected amino acids. Macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin or ristocetin (B1679390) A, are highly versatile and can operate in reversed-phase, polar organic, or normal-phase modes. sigmaaldrich.com Polysaccharide-based CSPs, particularly those with derivatives of cellulose (B213188) or amylose (B160209) (e.g., cellulose tris(3,5-dimethylphenylcarbamate)), are also widely used and show excellent chiral recognition capabilities for a broad range of compounds, including N-protected amino acids. researchgate.nettandfonline.com

For this compound, a reversed-phase method on a teicoplanin-based column (e.g., CHIROBIOTIC T) is a viable approach. sigmaaldrich.comsigmaaldrich.com The mobile phase might consist of a simple mixture of methanol or acetonitrile and water, sometimes with a buffer like ammonium acetate. sigmaaldrich.com Alternatively, polysaccharide-based columns often use normal-phase eluents, such as mixtures of hexane (B92381) and an alcohol like 2-propanol, to achieve separation. tandfonline.com The choice of CSP and mobile phase is crucial and often requires methodical screening to find the optimal conditions that provide baseline resolution between the two enantiomer peaks. sigmaaldrich.comresearchgate.net The enantiomeric purity is then calculated from the relative peak areas of the two enantiomers. nih.gov

Table 3: Common Chiral HPLC Approaches for N-Boc-Amino Acids

| CSP Type | Common Mobile Phase | Separation Principle |

|---|---|---|

| Macrocyclic Glycopeptide (e.g., Teicoplanin) | Reversed-Phase: Methanol/Water or Acetonitrile/Water with buffer (e.g., Ammonium Acetate) | Ion-exchange, hydrogen bonding, and steric interactions within the macrocyclic structure. sigmaaldrich.com |

| Polysaccharide-based (e.g., Cellulose derivative) | Normal-Phase: Hexane/2-Propanol | Hydrogen bonding, dipole-dipole, and π-π interactions with the helical polymer structure. tandfonline.comcsic.es |

| Pirkle-type (e.g., Dinitrobenzoyl group) | Normal-Phase: Hexane/Ethanol/Dichloroethane | π-π interactions, hydrogen bonding, and dipole stacking. scas.co.jp |

| Cyclodextrin-based (e.g., Hydroxypropyl-β-cyclodextrin) | Reversed-Phase: Acetonitrile/Water | Formation of inclusion complexes where the analyte fits into the hydrophobic cyclodextrin (B1172386) cavity. researchgate.net |

Future Research Directions and Emerging Paradigms

Development of Novel and Efficient Synthetic Routes for Expanded Chemical Libraries

The synthesis of α,α-disubstituted amino acids like dipropylglycine (B1220447) remains a challenge in organic chemistry. Future research will prioritize the development of more efficient, scalable, and stereocontrolled synthetic methodologies to build extensive chemical libraries for screening and development.

Current methods often rely on conventional solution-phase procedures, which can be time-consuming and generate significant waste. psu.edu Emerging strategies focus on overcoming these limitations. One promising avenue is the development of catalytic asymmetric methods. For instance, iron-catalyzed 1,3-nitrogen migration in azanyl esters presents a potential route to non-racemic α-amino acids, which could be adapted for α,α-disubstituted variants like dipropylglycine. researchgate.net

Another key area is the improvement of dialkylation protocols. While methods using reagents like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) for the dialkylation of cyanoacetate (B8463686) esters are effective, future work will aim to enhance their efficiency, reduce reaction times, and simplify purification for large-scale production. rsc.orgrsc.org The ultimate goal is to create robust, high-yield synthetic platforms that enable the rapid generation of diverse Boc-Dipropylglycine analogues with varied alkyl substituents, thus expanding the toolbox for peptide chemists and materials scientists.

Elucidation of Complex Conformational Landscapes in Advanced Peptide Architectures

The defining characteristic of dipropylglycine (Dpg) is its profound influence on peptide conformation. Unlike the well-studied 2-aminoisobutyric acid (Aib), which strongly promotes helical structures (specifically 3₁₀-helices), Dpg residues favor fully extended (C5) conformations. researchgate.netexplorationpub.comresearchgate.net This distinct preference opens up new possibilities for designing peptides with predictable, non-helical secondary structures.

Future research will focus on a deeper understanding of this conformational control within more complex and longer peptide sequences. Key research questions include:

How does the sequence context surrounding a Dpg residue influence its preference for an extended versus a helical structure? psu.edu

Can Dpg be used to nucleate or terminate specific types of β-sheets or other non-helical structures with high fidelity?

What is the interplay between Dpg residues and other conformationally demanding amino acids within the same peptide?

Advanced analytical techniques will be crucial in these investigations. High-field Nuclear Magnetic Resonance (NMR) spectroscopy, including the use of Nuclear Overhauser effects, will continue to be vital for solution-state analysis. psu.edu X-ray crystallography will provide atomic-resolution insights into solid-state structures, revealing precise bond angles and intermolecular interactions. psu.edu These experimental approaches, when combined with sophisticated molecular dynamics simulations, will allow for a comprehensive mapping of the conformational energy landscapes of Dpg-containing peptides, enabling the rational design of advanced peptide architectures. researchgate.net

Table 1: Conformational Preferences of α,α-Disubstituted Amino Acids

| Amino Acid Residue | Common Abbreviation | Substituents | Dominant Conformation Induced |

|---|---|---|---|

| 2-Aminoisobutyric acid | Aib | Two Methyl groups | 3₁₀-Helix researchgate.netexplorationpub.com |

| Diethylglycine | Deg | Two Ethyl groups | Extended C5-conformation researchgate.net |

| Dipropylglycine | Dpg | Two Propyl groups | Extended C5-conformation psu.eduresearchgate.net |

Expanding Applications in Advanced Functional Materials and Supramolecular Assemblies

The predictable, extended structures induced by this compound make it a highly attractive building block for the bottom-up design of advanced functional materials and supramolecular assemblies. chemimpex.com The ability to control peptide architecture at the molecular level is fundamental to creating materials with tailored properties.

Future applications are envisioned in several areas:

Nanomaterials: The self-assembly of Dpg-containing peptides could be harnessed to create novel nanostructures. While many cyclic peptides are known to form nanotubes through hydrogen bonding, the extended conformation of Dpg segments could be used to engineer flat, tape-like, or rippled β-sheet structures. nih.govrsc.org These structures could serve as scaffolds for catalysts, electronics, or biosensors.

Hydrogels: Peptides capable of self-assembling into fibrillar networks are key to forming hydrogels for biomedical applications like tissue engineering and drug delivery. The controlled aggregation properties imparted by Dpg could be used to design peptide-based hydrogels with specific mechanical strengths and degradation profiles.

Functional Polymers: Incorporation of this compound into polymer backbones is a promising strategy for creating advanced functional materials. chemimpex.com The rigid, extended conformation can influence the bulk properties of the polymer, potentially enhancing thermal stability or creating specific nano-domains within the material. mdpi.comwiley.com

Research in this area will involve synthesizing hybrid molecules that combine peptide segments containing Boc-Dpg with other functional units, and studying their self-assembly and material properties using techniques like atomic force microscopy (AFM), transmission electron microscopy (TEM), and small-angle X-ray scattering (SAXS). researchgate.net

Integration into Bio-conjugation and Chemical Biology Methodologies

In the fields of chemical biology and drug discovery, peptide-based molecules serve as probes, inhibitors, and therapeutic agents. The integration of this compound into these systems offers a way to enhance stability and control conformation, which are critical for biological activity.

Future research will likely proceed along two main paths:

Bioconjugation: this compound can be used as a unique scaffold for bioconjugation. susupport.comnih.gov After deprotection of the Boc group to reveal the primary amine, various molecules such as fluorescent dyes, imaging agents, or drug payloads can be attached. thermofisher.com The steric bulk of the dipropyl groups could position the conjugated cargo in a specific orientation relative to the peptide backbone, potentially influencing its interaction with biological targets. This could be particularly useful in the design of antibody-drug conjugates (ADCs), where precise linker-payload positioning is crucial. susupport.com

Chemical Biology Probes: Peptides containing Dpg can be developed as rigid, conformationally-defined probes to study biological processes like protein-protein interactions. nih.gov By locking a peptide into a specific extended conformation, researchers can investigate the precise structural requirements for binding to a target protein. This approach moves beyond flexible peptides to create more drug-like molecules with higher affinity and specificity. The evolutionary chemical biology approach, which combines combinatorial chemistry with biological screening, could be a powerful tool for discovering novel Dpg-containing peptides with desired functions. ku.dk

Advancements in Sustainable and Green Chemical Synthesis Protocols

The increasing demand for peptides in research and industry has intensified the need for environmentally sustainable synthesis methods. acs.org Future research on this compound will be heavily influenced by the principles of green chemistry.

Key areas for advancement include:

Aqueous Synthesis: A major goal is to replace hazardous organic solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM) with water. ucl.ac.uk Recent developments in water-based peptide synthesis using nanoparticles of Boc-amino acids are highly promising. researchgate.netnih.gov This approach involves dispersing the water-insoluble Boc-amino acid as nanoparticles in water, allowing the reaction to proceed in an environmentally benign medium. The Boc protecting group strategy is particularly well-suited for green chemistry, as its acid-catalyzed removal generates only gaseous byproducts (isobutylene and carbon dioxide). nih.gov

Catalytic Methods: Moving from stoichiometric activating reagents, which generate large amounts of waste, to catalytic methods is a core principle of green chemistry. ucl.ac.uk Research into novel, recyclable catalysts for both the synthesis of the Dpg backbone and for the subsequent peptide bond formation will be a priority.

Solvent Minimization: Techniques such as mechanochemistry (e.g., ball-milling) are being explored for peptide synthesis with minimal or no solvent, significantly reducing waste. acs.org Applying these solid-phase grinding techniques to the coupling of this compound could offer a greener alternative to traditional solution-phase methods.

Table 2: Green Chemistry Approaches for Boc-Amino Acid Chemistry

| Green Chemistry Principle | Application to this compound Synthesis | Potential Benefit |

|---|---|---|

| Use of Safer Solvents | Performing synthesis in water using nanoparticles of Boc-Dpg. researchgate.netnih.gov | Reduces reliance on toxic and volatile organic solvents like DMF and DCM. |

| Catalysis | Employing reusable catalysts for amide bond formation instead of stoichiometric reagents (e.g., HATU, HOBt). ucl.ac.uk | Improves atom economy and reduces chemical waste. |

| Waste Prevention | The deprotection of the Boc group generates only gaseous byproducts. nih.gov | Minimizes downstream purification challenges and waste streams. |

| Energy Efficiency | Exploring microwave-assisted synthesis or mechanochemistry (ball-milling). acs.orgresearchgate.net | Can lead to faster reactions and reduced energy consumption compared to conventional heating. |

Q & A

Q. How should researchers address limitations in this compound’s applicability to in vivo studies?

- Methodological Answer : Discuss Boc group lability in physiological pH, proposing post-synthetic deprotection strategies (e.g., TFA cleavage). Evaluate cytotoxicity via cell viability assays and compare with unprotected analogs. Suggest orthogonal protection methods (e.g., Fmoc) for biological contexts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.